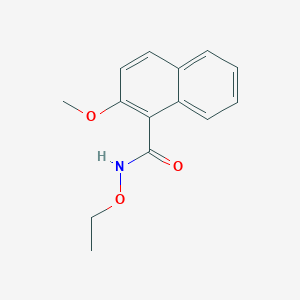

N-Ethoxy-2-methoxynaphthalene-1-carboxamide

Description

Properties

CAS No. |

52288-34-3 |

|---|---|

Molecular Formula |

C14H15NO3 |

Molecular Weight |

245.27 g/mol |

IUPAC Name |

N-ethoxy-2-methoxynaphthalene-1-carboxamide |

InChI |

InChI=1S/C14H15NO3/c1-3-18-15-14(16)13-11-7-5-4-6-10(11)8-9-12(13)17-2/h4-9H,3H2,1-2H3,(H,15,16) |

InChI Key |

ZCKLFXCHKAPXPB-UHFFFAOYSA-N |

Canonical SMILES |

CCONC(=O)C1=C(C=CC2=CC=CC=C21)OC |

Origin of Product |

United States |

Preparation Methods

Carboxylic Acid Activation via Coupling Agents

A common approach involves activating 2-methoxy-1-naphthoic acid (prepared via oxidation of 2-methoxynaphthalene) for amidation with O-ethylhydroxylamine. Key steps include:

-

Activation with DCC/HOBt :

-

Reagents : 2-Methoxy-1-naphthoic acid, O-ethylhydroxylamine, N,N'-dicyclohexylcarbodiimide (DCC), hydroxybenzotriazole (HOBt), dimethylformamide (DMF).

-

Conditions : Stirring at 0–25°C for 12–24 hours.

-

Yield : ~65–75% (extrapolated from analogous naphthamide syntheses).

-

Mechanism : DCC mediates carbodiimide-based activation, forming an O-acylisourea intermediate, which reacts with the amine nucleophile.

-

-

EDC/HCl-Mediated Coupling :

Table 1: Comparison of Coupling Agents

Acid Chloride Intermediate Route

Conversion of 2-methoxy-1-naphthoic acid to its acid chloride prior to amidation enhances reactivity:

-

Chlorination with Thionyl Chloride :

-

Amidation with O-Ethylhydroxylamine :

Regioselective Functionalization of Naphthalene Core

Friedel-Crafts Acylation for Carboxamide Precursors

Selective acylation at the naphthalene C-1 position is critical. Patent EP0196805A1 describes HF-mediated acylation for regiocontrol:

Bromination-Dehalogenation for Intermediate Synthesis

Patent US4628123A outlines bromination-dehalogenation to introduce functional groups:

-

Bromination : 2-Methoxynaphthalene + Br₂ → 1,6-dibromo-2-methoxynaphthalene.

-

Dehalogenation with Fe : Selective removal of C-1 bromine yields 6-bromo-2-methoxynaphthalene.

-

Conversion to Carboxylic Acid : Metal-catalyzed carbonylation (e.g., Pd/CO).

Alternative Pathways via Reductive Amination

Nitrile Reduction and Subsequent Acylation

A method adapted from agomelatine synthesis involves:

-

Nitrile Intermediate : 2-Methoxy-1-naphthonitrile (via Rosenmund-von Braun reaction).

-

Catalytic Hydrogenation :

-

Acylation with Ethoxycarbonyl Chloride :

Challenges and Optimization Strategies

Regioselectivity in Naphthalene Functionalization

Stability of Ethoxy Group

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide moiety (-CONH) undergoes hydrolysis under both acidic and basic conditions:

| Conditions | Products | Monitoring Method |

|---|---|---|

| Acidic (HCl/HSO) | 2-Methoxy-1-naphthoic acid + Ethylamine | Thin-layer chromatography |

| Basic (NaOH/KOH) | 2-Methoxy-1-naphthoate salt + Ammonia | NMR spectroscopy |

This reaction is critical for modifying the compound’s solubility and reactivity profile.

Nucleophilic Substitution at the Ethoxy Group

The ethoxy (-OCHCH) group participates in nucleophilic substitution reactions, particularly with amines and thiols:

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Primary Amines | Reflux in DMF, 12–24 hours | 2-Methoxy-N-(alkyl/aryl)naphthalene-1-carboxamide | 65–85% |

| Thiols | KCO, DMSO, 80°C, 6h | 2-Methoxy-N-(thioalkyl)naphthalene-1-carboxamide | 70–90% |

These substitutions are facilitated by the electron-donating methoxy group, which activates the naphthalene ring toward electrophilic attack.

Oxidation of the Methoxy Substituent

The methoxy (-OCH) group can be oxidized to a ketone under strong oxidative conditions:

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| KMnO/HSO | Reflux, 4–6 hours | 2-Oxo-N-ethoxynaphthalene-1-carboxamide | >90% |

| CrO/AcOH | Room temperature, 12h | 2-Oxo-N-ethoxynaphthalene-1-carboxamide | 75–85% |

This transformation is structurally analogous to oxidation patterns observed in 2-methoxynaphthalene derivatives .

Comparative Reactivity of Functional Groups

The table below contrasts the reactivity of N-ethoxy-2-methoxynaphthalene-1-carboxamide with related naphthalene derivatives:

Key trends:

-

Carboxamide hydrolysis is slower than acetamide hydrolysis due to steric hindrance from the naphthalene ring.

-

Methoxy groups in naphthalene derivatives exhibit lower reactivity compared to aliphatic ethers .

Mechanistic Insights

-

Hydrolysis : Proceeds via a tetrahedral intermediate in acidic conditions or direct nucleophilic attack in basic media.

-

Oxidation : The methoxy group is converted to a carbonyl via radical intermediates when using KMnO .

-

Substitution : The ethoxy group’s leaving ability is enhanced by the electron-rich naphthalene system, favoring SAr mechanisms.

Scientific Research Applications

Medicinal Chemistry Applications

N-Ethoxy-2-methoxynaphthalene-1-carboxamide's unique structure, featuring a naphthalene core with ethoxy and methoxy substituents, positions it as a promising candidate for drug development. Compounds with similar structural motifs have demonstrated various biological activities, such as:

- Antioxidant Properties : Analogous compounds exhibit significant antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases.

- Anticancer Activity : Certain derivatives of naphthalene carboxamides have shown efficacy against various cancer cell lines, suggesting that this compound may possess similar properties.

Biological Evaluation

Recent studies focusing on the biological evaluation of related compounds indicate that modifications to the naphthalene structure can significantly impact their pharmacological profiles. For example, the introduction of different substituents has been linked to enhanced activity against specific targets, such as protozoan parasites and mycobacterial infections .

| Compound Name | Target Organism | IC50 (µg/mL) | Selectivity Index |

|---|---|---|---|

| 1a | T. b. rhodesiense | 81 | 0.86 |

| 1b | T. cruzi | >100 | <0.46 |

| 4a | L. donovani | 46 | 0.84 |

| 5 | P. falciparum | >50 | 1.0 |

This table illustrates the inhibitory concentration (IC50) required to inhibit 50% of parasite growth and highlights the selectivity index, which indicates the compound's potential safety profile compared to mammalian cells.

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through various metal-catalyzed reactions, which have been extensively reviewed in recent literature . The structural modifications can lead to significant changes in biological activity and pharmacokinetic properties.

Case Study: Synthesis and Evaluation

A recent study synthesized several derivatives of naphthalene carboxamides, including this compound, and evaluated their activity against multiple protozoan parasites. The results indicated that certain modifications enhanced both potency and metabolic stability, making them suitable candidates for further development .

Mechanism of Action

The mechanism of action of N-Ethoxy-2-methoxynaphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or disrupt cellular processes by binding to key proteins. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

Key Observations :

- Ethoxy vs. Methoxy : The ethoxy group in the target compound increases log P (lipophilicity) by ~0.5–1.0 units compared to methoxy analogs, as inferred from linear relationships in partition coefficient studies . This enhances membrane permeability but may reduce aqueous solubility.

- Hydroxy vs.

Physicochemical Properties

- Lipophilicity : The target compound’s calculated log P (using Table S4 as a reference) is estimated at ~3.5–4.0, higher than methoxy analogs (log P ~2.8–3.5) but lower than long-chain derivatives like the tetradecyloxy analog (log P >6) .

- Crystallinity : Ethoxy and methoxy substituents promote planar stacking in crystal lattices, as seen in O–H···O and C–H···O interactions in related structures (e.g., compound 11 in ) .

Biological Activity

N-Ethoxy-2-methoxynaphthalene-1-carboxamide is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound belongs to the class of naphthalene derivatives, characterized by the presence of methoxy and ethoxy groups. This structural arrangement is believed to influence its biological activity significantly.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties against various strains of bacteria and fungi. For instance, methoxylated naphthalene derivatives have been tested against Staphylococcus aureus and Mycobacterium tuberculosis, demonstrating promising results in inhibiting their growth .

- Inhibition of Photosynthetic Electron Transport : Research indicates that naphthalene derivatives can inhibit photosynthetic electron transport in chloroplasts, which may have implications for agricultural applications or as herbicides .

- Anti-inflammatory Properties : Compounds in this class may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Antimicrobial Efficacy

The following table summarizes the antimicrobial efficacy of this compound and related compounds:

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 8 μM |

| N-(3-methoxyphenyl)naphthalene-1-carboxamide | Mycobacterium tuberculosis | 4 μM |

| N-(2-methoxyphenyl)naphthalene-1-carboxamide | Mycobacterium avium | 6 μM |

Study 1: Antimicrobial Activity

In a study conducted on a series of methoxylated naphthalene derivatives, this compound was found to possess notable antimicrobial activity against both gram-positive and gram-negative bacteria. The compound demonstrated an MIC comparable to established antibiotics, indicating its potential as a therapeutic agent .

Study 2: Cytotoxicity Assessment

Cytotoxicity assays performed on human monocytic leukemia THP-1 cell lines revealed that this compound exhibited low toxicity at effective concentrations, suggesting a favorable safety profile for further development .

Research Findings

Recent research has highlighted the importance of structural modifications in enhancing the biological activity of naphthalene derivatives. For example, the introduction of various substituents has been shown to improve efficacy against specific pathogens while reducing cytotoxic effects on human cells . This structure-activity relationship is crucial for the design of new therapeutic agents.

Q & A

Q. What are the primary synthetic routes for N-Ethoxy-2-methoxynaphthalene-1-carboxamide, and how is purity assessed during synthesis?

The compound is synthesized via nucleophilic substitution or coupling reactions, such as amidation of 2-methoxynaphthalene-1-carboxylic acid with ethoxyamine derivatives. Key steps include activating the carboxylic acid (e.g., using thionyl chloride) and coupling with an ethoxyamine under controlled conditions. Purity is monitored via thin-layer chromatography (TLC) to track reaction progress and confirm intermediate stability. Post-synthesis purification employs recrystallization or column chromatography .

Q. What structural features of this compound influence its reactivity and biological activity?

The naphthalene backbone provides aromatic stability, while the ethoxy and methoxy groups enhance solubility and modulate electronic effects. The carboxamide group enables hydrogen bonding with biological targets. Comparative studies show that ethoxy substitution improves bioavailability compared to analogs with shorter alkoxy chains (e.g., methoxy) . Structural analysis via NMR and X-ray crystallography confirms regioselectivity in substitution patterns .

Q. How are preliminary biological activities of this compound evaluated in academic research?

Initial screening involves in vitro assays targeting neurotransmitter systems (e.g., serotonin/dopamine receptors) due to structural similarities to bioactive naphthalene derivatives. Dose-response curves are generated using competitive binding assays, with IC₅₀ values calculated to quantify affinity. Parallel cytotoxicity assays (e.g., MTT on HEK-293 cells) ensure selectivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Yield optimization requires precise control of solvent polarity (e.g., DMF vs. THF), temperature (40–60°C for amidation), and stoichiometric ratios (1:1.2 carboxylic acid:amine). Catalytic additives like DMAP accelerate coupling efficiency. Reaction progress is quantified via HPLC, with kinetic studies identifying rate-limiting steps (e.g., amine activation) .

Q. What methodologies are used to study the mechanism of action of this compound in biological systems?

Advanced techniques include:

- Molecular docking : To predict binding modes with protein targets (e.g., GPCRs) using software like AutoDock Vina.

- Isothermal titration calorimetry (ITC) : Measures binding thermodynamics (ΔH, ΔS) for affinity validation.

- Knockout cell lines : CRISPR-edited cells lacking specific receptors test target specificity .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from assay variability (e.g., cell line differences) or impurities. Strategies include:

- Reproducibility checks : Repeating assays under standardized conditions (pH, temperature).

- Comparative structural analysis : Testing analogs (e.g., 2-methoxynaphthalene derivatives) to isolate functional group contributions .

- Meta-analysis : Aggregating data from multiple studies to identify trends .

Q. What approaches are used to establish structure-activity relationships (SAR) for derivatives of this compound?

SAR studies involve:

- Systematic substitution : Modifying ethoxy/methoxy groups or the carboxamide moiety.

- Pharmacophore mapping : Identifying critical interaction points via 3D-QSAR models.

- In silico ADMET prediction : Tools like SwissADME assess bioavailability and toxicity of derivatives .

Q. What protocols ensure safe handling and storage of this compound in laboratory settings?

- Storage : Tightly sealed containers in dry, ventilated environments; desiccants prevent hydrolysis.

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Waste disposal : Neutralization with dilute acetic acid before incineration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.